molecular formula C24H18ClN3O7 B3295706 3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888466-57-7

3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B3295706
CAS RN: 888466-57-7
M. Wt: 495.9 g/mol
InChI Key: NHLOTIZGFYWTFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound may inhibit inflammation by suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound has anticancer properties and can reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide in lab experiments is its potential therapeutic applications. This compound has been extensively studied for its anticancer and anti-inflammatory properties. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been shown to be toxic to some cell lines, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the study of 3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide. One of the future directions is to study the mechanism of action of this compound in more detail. Further studies are needed to understand how this compound inhibits the growth of cancer cells and suppresses inflammation. Another future direction is to study the potential use of this compound in combination with other anticancer or anti-inflammatory agents. Finally, more studies are needed to determine the safety and efficacy of this compound in vivo.

Scientific Research Applications

3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

3-[(5-chloro-2-nitrobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O7/c1-33-14-8-10-20(34-2)17(12-14)26-24(30)22-21(15-5-3-4-6-19(15)35-22)27-23(29)16-11-13(25)7-9-18(16)28(31)32/h3-12H,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLOTIZGFYWTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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